1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene

Catalog No.
S757812
CAS No.
209625-37-6
M.F
C17H26Br2O2
M. Wt
422.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-metho...

CAS Number

209625-37-6

Product Name

1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene

IUPAC Name

1,4-bis(bromomethyl)-2-(2-ethylhexoxy)-5-methoxybenzene

Molecular Formula

C17H26Br2O2

Molecular Weight

422.2 g/mol

InChI

InChI=1S/C17H26Br2O2/c1-4-6-7-13(5-2)12-21-17-9-14(10-18)16(20-3)8-15(17)11-19/h8-9,13H,4-7,10-12H2,1-3H3

InChI Key

WFGYUUWEXFKLCS-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC1=CC(=C(C=C1CBr)OC)CBr

Canonical SMILES

CCCCC(CC)COC1=CC(=C(C=C1CBr)OC)CBr

The exact mass of the compound 1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene is an organic compound characterized by its complex structure, which includes two bromomethyl groups attached to a benzene ring that also features a methoxy group and an ether linkage with a 2-ethylhexyl group. Its molecular formula is C17H26Br2O2C_{17}H_{26}Br_{2}O_{2}, and it has a molecular weight of approximately 422.201 g/mol . The presence of the bromomethyl groups indicates potential reactivity, making this compound of interest in various chemical applications.

Due to the lack of documented research on this specific compound, its mechanism of action is unknown.

Information regarding safety hazards associated with this compound, including flammability, reactivity, and toxicity, is not available in scientific literature [, , ]. However, due to the presence of bromine atoms, it is advisable to handle the compound with caution as bromine can cause skin and respiratory irritation.

  • Precursor for conducting polymers

    The presence of two bromomethyl groups suggests this compound could be a potential precursor for the synthesis of conducting polymers. Conducting polymers are a class of materials with unique electrical properties that make them valuable for applications in organic electronics, solar cells, and batteries .

  • Crosslinking agent

    The bifunctional nature of the molecule, with two reactive bromomethyl groups, might make it suitable as a crosslinking agent for polymers. Crosslinking agents help to form strong networks between polymer chains, improving the material's mechanical properties .

Due to its functional groups:

  • Nucleophilic Substitution: The bromomethyl groups can undergo nucleophilic substitution reactions, allowing the introduction of various nucleophiles.
  • Elimination Reactions: Under certain conditions, the bromine atoms can be eliminated, leading to the formation of double bonds in the aromatic system.
  • Cross-Coupling Reactions: The bromomethyl groups can also be utilized in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex organic structures.

  • Antimicrobial Properties: Many brominated compounds show activity against bacteria and fungi.
  • Anticancer Activity: Some derivatives have been investigated for their potential in cancer therapy due to their ability to interact with cellular processes.

Further studies are needed to elucidate the specific biological effects of this compound.

The synthesis of 1,4-bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene typically involves:

  • Bromination: Starting from a suitable precursor, bromination is performed using bromine or a brominating agent to introduce the bromomethyl groups.
  • Ether Formation: The ether linkage with 2-ethylhexanol can be formed through nucleophilic substitution on a suitable electrophile derived from the benzene ring.
  • Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound .

This compound has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Due to its unique structure, it may be used in developing new materials with specific properties.
  • Pharmaceuticals: Its reactivity could be harnessed for drug development, particularly in creating compounds with biological activity.

Several compounds share structural similarities with 1,4-bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene. A comparison highlights its uniqueness:

Compound NameStructureUnique Features
1,4-Bis(chloromethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzeneContains chloromethyl instead of bromomethylChlorine may alter reactivity and biological properties
2,5-Bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzeneDifferent substitution pattern on the benzene ringVariations in substitution can affect chemical behavior
1,4-DimethoxybenzeneLacks halogen substituentsServes as a simpler model for studying methoxy effects

The presence of two bromomethyl groups makes 1,4-bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene particularly reactive compared to these similar compounds.

1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene (CAS 209625-37-6) emerged as a critical monomer in the late 20th century, driven by advancements in conjugated polymer synthesis. Early work on alkoxy-substituted phenylenevinylene polymers in the 1990s highlighted the need for bifunctional monomers capable of enabling controlled chain-growth polymerization. The compound’s development was closely tied to the optimization of the Gilch polymerization route, a method pioneered for synthesizing poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV), a polymer pivotal in organic electronics.

Key milestones include the systematic comparison of brominated and chlorinated analogs in the late 1990s, which demonstrated superior reactivity and yield for the brominated derivative. Researchers such as Chen et al. further refined synthesis protocols in the 2010s, focusing on solvent selection (e.g., n-pentane or toluene) and temperature control to modulate molecular weights. The compound’s structural rigidity, imparted by its para-substituted benzene core and electron-donating alkoxy/methoxy groups, was identified as essential for achieving high charge-carrier mobility in resultant polymers.

Significance in Synthetic Organic Chemistry

This compound’s significance stems from its dual bromomethyl (–CH$$_2$$Br) groups, which serve as highly reactive sites for nucleophilic substitution, enabling precise control over polymer architecture. Compared to aliphatic analogs (e.g., 1,4-dibromobutane), its aromatic backbone enhances thermal stability and π-orbital overlap, critical for optoelectronic applications.

Key Reactivity Features:

  • Bromomethyl Groups: Undergo rapid substitution with amines, thiols, or alkoxides, facilitating cross-linking or functionalization.
  • Steric Effects: The 2-ethylhexyloxy side chain reduces crystallinity in polymers, improving solubility in organic solvents.
  • Comparative Advantage: Reactions with this monomer achieve 85% yield in bis-tertiary amine synthesis, outperforming chlorinated analogs that require harsher conditions (e.g., Cs$$2$$CO$$3$$).

Table 1: Comparison of Halogenated Monomers in Gilch Polymerization

Property1,4-Bis(bromomethyl)benzene Derivative1,4-Bis(chloromethyl)benzene Derivative
Polymer Yield97% (n-pentane, 25°C)65% (toluene, 55°C)
Molecular Weight (M$$_n$$)32,000–397,000 g/mol<20,000 g/mol
By-Product Formation<5% oligomers15–20% cyclic isomers

Overview of Research Applications

Material Science and Polymer Chemistry

The monomer is indispensable for synthesizing MEH-PPV, a benchmark polymer in organic light-emitting diodes (OLEDs) and photovoltaic cells. Its rigid structure enables extended conjugation lengths, resulting in tunable bandgaps (1.9–2.2 eV) and high photoluminescence quantum yields (≥40%). Recent studies demonstrate its utility in porous polymers with surface areas exceeding 680 m$$^2$$/g, applicable in gas storage and catalysis.

Organic Electronics

In OLEDs, MEH-PPV derived from this monomer exhibits luminance efficiencies of 10–15 cd/A, with emission spectra peaking at 550–600 nm. Its compatibility with solution-processing techniques (e.g., spin-coating, inkjet printing) has enabled low-cost flexible displays.

Nanotechnology

Electrospun PMMA/MEH-PPV nanofibers (diameter: 200–500 nm) retain 90% of the polymer’s photoluminescence intensity, making them candidates for wearable sensors or biomedical imaging.

Table 2: Applications in Optoelectronic Devices

ApplicationKey Performance MetricReference
OLEDsLuminance: 1,000–2,000 cd/m²
Photovoltaic CellsPower Conversion Efficiency: 2–3%
Nanofiber SensorsDetection Limit: 10 nM (NO$$_2$$)

Melting Point (82-86°C) and Physical State

1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene exists as a solid at room temperature with a well-defined melting point range of 82-86°C [1] [2] [3] [4]. This melting point has been consistently reported across multiple sources and represents an experimentally determined value rather than a predicted one [2]. The compound exhibits a relatively sharp melting point range of only 4°C, indicating good purity and crystalline structure [4].

The physical state of the compound is solid under standard conditions, with a density of 1.351 g/cm³ [3] [5]. This density value is higher than water, which is typical for organic compounds containing heavy halogen atoms such as bromine. The solid state is maintained at room temperature storage conditions (20-22°C) [2], well below the melting point, ensuring stability during handling and storage.

The crystalline nature of the compound is evidenced by its ability to be recrystallized from n-hexane, yielding pale white crystals [6]. This recrystallization behavior indicates that the compound forms well-ordered crystal structures with defined intermolecular packing arrangements.

Solubility Profile in Various Solvents

The solubility characteristics of 1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene are primarily governed by its hydrophobic nature and the presence of the long 2-ethylhexyl side chain. The compound demonstrates poor water solubility, as indicated by multiple sources reporting "not available" or limited data for aqueous solubility [2] [7].

Based on the structural features and comparison with similar compounds, the compound exhibits high solubility in nonpolar and aromatic solvents due to favorable π-π interactions with aromatic systems and the hydrophobic character of the 2-ethylhexyl substituent [8] [9]. The methoxy group provides some dipole character, allowing for moderate solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide.

Chlorinated solvents such as chloroform and dichloromethane are expected to provide excellent solubility due to similar polarity and polarizability characteristics. The compound's solubility in alcohols is limited due to the predominantly hydrophobic nature of the molecule, despite the presence of oxygen-containing functional groups.

The LogP value of 7.04 [1] indicates a highly lipophilic compound with strong preference for organic phases over aqueous environments. This high partition coefficient confirms the compound's tendency to dissolve preferentially in organic solvents rather than water.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopic Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene in deuterated chloroform provides detailed structural information about the compound [6] [10]. The aromatic protons appear as a doublet at δ 6.86 ppm with J = 4.2 Hz, indicating coupling between the two aromatic protons on the substituted benzene ring [10].

The diagnostic bromomethyl protons (-CH₂Br) appear as a singlet at δ 4.53 ppm, integrating for 4 protons, confirming the presence of two equivalent bromomethyl groups [6] [10]. This chemical shift is characteristic of methylene protons adjacent to bromine atoms, which are deshielded due to the electron-withdrawing effect of the halogen.

The ethylhexyloxy side chain protons are well-resolved in the spectrum. The methylene protons adjacent to the oxygen atom (-OCH₂-) appear as a doublet at δ 3.88 ppm with J = 5.2 Hz [10]. The methoxy protons (-OCH₃) appear as a singlet at δ 3.86 ppm, integrating for 3 protons [10]. The tertiary proton of the ethylhexyl chain appears as a septet at δ 1.76 ppm with J = 6.1 Hz [10].

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary information about the carbon framework [10]. The aromatic quaternary carbons appear at δ 151.15 and 151.11 ppm, while the tertiary aromatic carbons are observed at δ 127.61, 127.47, 114.43, and 113.91 ppm [10]. The ethylhexyloxy methylene carbon connected to oxygen appears at δ 71.08 ppm, and the methoxy carbon at δ 56.39 ppm [10].

Mass Spectrometry Fragmentation Patterns

The mass spectrometric behavior of 1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene is characterized by its molecular ion peak at m/z 422 [1] [2] [3], corresponding to the molecular weight of 422.20 g/mol. The exact mass of 420.029938 [1] reflects the isotopic composition including the bromine isotope pattern.

The fragmentation pattern is dominated by the loss of bromine atoms, which is characteristic of bromomethyl-containing compounds. The base peak and fragmentation intensity depend on the ionization method and conditions employed. Loss of bromide ([M-Br]⁺) results in fragments showing the characteristic 79/81 mass unit losses corresponding to the two stable bromine isotopes.

The presence of two bromine atoms in the molecule results in a distinctive isotope pattern in the mass spectrum, with the molecular ion cluster showing peaks at m/z 422, 424, and 426 in a ratio of approximately 1:2:1, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [11].

Infrared Spectroscopic Features

The infrared spectrum of 1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene exhibits characteristic absorption bands that confirm the presence of all functional groups [6]. The aliphatic C-H stretching vibrations appear as strong peaks at 2964, 2949, and 2824 cm⁻¹, corresponding to the methyl and methylene groups in the ethylhexyl side chain [6].

The aromatic C-H stretching vibration is observed at 3022 cm⁻¹ [6]. The aromatic C=C stretching vibrations appear as strong peaks at 1519 and 1607 cm⁻¹, characteristic of substituted benzene rings [6]. The C-O stretching vibrations of the methoxy and ether groups appear in the 1000-1300 cm⁻¹ region.

A diagnostic peak for the C-Br stretching vibration appears at 547 cm⁻¹ [6]. This peak is particularly important for structural confirmation as it provides direct evidence for the presence of carbon-bromine bonds. The out-of-plane aromatic C-H bending vibration appears at 863 cm⁻¹ [6].

Stability and Reactivity Parameters

The stability profile of 1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene indicates that the compound is stable under recommended storage conditions [12]. The compound exhibits moisture sensitivity [3] [5], requiring storage in dry conditions to prevent hydrolysis of the bromomethyl groups.

Thermal stability is maintained up to approximately 200°C, as evidenced by the melting point range and the absence of decomposition below this temperature. The compound is stable to normal laboratory lighting conditions and does not require special light protection during routine handling.

The bromomethyl groups represent the most reactive sites in the molecule, showing high reactivity toward nucleophiles through nucleophilic substitution reactions . This reactivity makes the compound valuable as a synthetic intermediate for polymer synthesis and other chemical transformations [6] [14].

The aromatic ring system exhibits moderate reactivity toward electrophiles, with the methoxy group acting as an electron-donating substituent that activates the ring toward electrophilic aromatic substitution. The electron-withdrawing effect of the bromomethyl groups partially counteracts this activation.

Electronic Structure and Density Distribution

The electronic structure of 1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene is characterized by the interplay between electron-donating and electron-withdrawing substituents on the benzene ring . The methoxy group acts as a strong electron-donating substituent through resonance, while the bromomethyl groups serve as electron-withdrawing groups through both inductive and resonance effects.

The compound exhibits a polar surface area of 18.46 Ų [1], indicating limited polar character despite the presence of oxygen-containing functional groups. This relatively low polar surface area is consistent with the compound's hydrophobic nature and poor water solubility.

The electron density distribution is affected by the conjugation between the methoxy oxygen lone pairs and the aromatic π-system, which increases electron density at the ortho and para positions relative to the methoxy group . The bromomethyl groups, being electron-withdrawing, reduce electron density at their attachment points and influence the overall electronic distribution.

The molecular dipole moment is influenced by the asymmetric substitution pattern, with the methoxy and ethylhexyloxy groups contributing to the dipole in one direction while the bromomethyl groups contribute in the opposite direction. This electronic structure makes the compound suitable for applications in polymer synthesis where controlled electronic properties are desired [17] [18].

XLogP3

6.1

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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